2-(Azetidin-3-yl)-6-(trifluoromethyl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9F3N2 |
|---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)8-3-1-2-7(14-8)6-4-13-5-6/h1-3,6,13H,4-5H2 |
InChI Key |
JJMQPZDNJJCOCS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-6-(trifluoromethyl)pyridine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has faced challenges due to the inherent difficulties associated with this approach.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine ring or the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups to the azetidine or pyridine rings.
Scientific Research Applications
2-(Azetidin-3-yl)-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes involved in metabolic pathways and signal transduction.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs, their substituents, molecular weights, and synthetic yields:
*Molecular weights estimated from molecular formulas.
Key Observations:
- Positional Effects : The placement of the trifluoromethyl group (positions 4 or 6) and the heterocyclic substituent (azetidine vs. pyrazole, thiophene, or pyrrolidine) significantly alters electronic and steric properties. For instance, the DHODH inhibitor () employs a pyrazole ring at position 2, enabling hydrogen bonding in enzyme active sites, whereas azetidine’s compact size may favor membrane permeability .
- Synthetic Yields : Yields for pyridine derivatives vary widely (48–89%), influenced by substituent complexity. The DHODH inhibitor (89% yield) benefits from optimized microwave-assisted synthesis, whereas thiophene-containing analogs (58–48%) require multi-step purification .
Biological Activity
2-(Azetidin-3-yl)-6-(trifluoromethyl)pyridine is a nitrogen-containing heterocyclic compound notable for its unique structural features, which include an azetidine ring and a trifluoromethyl group attached to a pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is CHFN, with a molecular weight of approximately 202.18 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections detail specific findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have shown that azetidine-containing compounds can possess antibacterial and antifungal properties. For instance, derivatives of pyridine with azetidine rings have demonstrated moderate to high activity against various bacterial strains. A comparative study revealed that certain derivatives exhibited IC values ranging from 0.5 to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Azetidine Derivatives
Anticancer Activity
The anticancer potential of azetidine derivatives has also been explored. For example, compounds similar to this compound have shown antiproliferative activity against various cancer cell lines, including breast and lung cancer cells. The highest antiproliferative activity in related studies was noted for compounds with trifluoromethyl substitutions, which enhanced their efficacy .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
The mechanisms through which these compounds exert their biological effects are under investigation. It is hypothesized that the trifluoromethyl group may play a crucial role in enhancing binding affinity to biological targets, such as enzymes and receptors involved in cell signaling pathways.
Case Studies
- Sazetidine-A Analogs : Research on sazetidine-A, a compound structurally related to this compound, indicated its ability to desensitize nicotinic acetylcholine receptors (nAChRs), leading to reduced nicotine self-administration in animal models . This suggests potential applications in treating nicotine addiction.
- Antimicrobial Studies : A series of azetidine derivatives were synthesized and tested for their antimicrobial properties against Cryptococcus neoformans. The results indicated that specific substitutions on the azetidine ring significantly influenced antimicrobial potency, highlighting the importance of structure-activity relationships (SAR) in drug design .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Trifluoromethylation | CuCF₃, DMF, 100°C, 8 hr | 65–75 | |
| Azetidine Substitution | Azetidine, DMF, 80°C, 24 hr | 50–60 |
Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?
Methodological Answer:
Byproduct formation (e.g., di-substituted products or azetidine ring-opening) can be mitigated by:
- Controlled Stoichiometry : Use a 1.2:1 molar ratio of azetidine to halogenated pyridine to avoid over-substitution .
- Solvent Selection : DMSO enhances nucleophilicity but may increase side reactions; DMF balances reactivity and stability .
- Temperature Gradients : Gradual heating (50°C → 80°C over 1 hr) reduces thermal decomposition .
- Catalytic Additives : Adding KI (10 mol%) accelerates substitution kinetics, shortening reaction time and reducing side products .
Q. Table 2: Optimization Parameters
| Parameter | Optimal Range | Impact on Byproducts |
|---|---|---|
| Azetidine:Pyr-Cl Ratio | 1.2:1 | Prevents di-substitution |
| Reaction Temperature | 80°C (ramped) | Reduces thermal degradation |
| KI Concentration | 10 mol% | Accelerates substitution |
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H NMR : Identifies azetidine ring protons (δ 3.2–3.8 ppm, multiplet) and pyridine aromatic protons (δ 7.5–8.5 ppm). The trifluoromethyl group is confirmed by absence of proton signals .
- ¹⁹F NMR : A singlet near δ -60 to -65 ppm confirms the CF₃ group .
- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matches the calculated mass (e.g., C₉H₈F₃N₂: 219.07 g/mol) .
- IR Spectroscopy : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-N (1250–1350 cm⁻¹) validate functional groups .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
Discrepancies often arise from assay conditions or target specificity. To address this:
- Standardized Assays : Use kinase profiling panels (e.g., Eurofins KinaseScan) to compare inhibitory activity across uniform conditions .
- Covalent Binding Analysis : Perform mass spectrometry-based proteomics to identify off-target interactions (e.g., covalent bonding via chloromethyl groups) .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to primary targets (e.g., RAF kinases) versus decoy proteins .
Q. Table 3: Case Study – Kinase Selectivity
| Target Kinase | IC₅₀ (nM) | Off-Target Kinase | IC₅₀ (nM) |
|---|---|---|---|
| CRAF | 12 | BRAF (WT) | 450 |
| EGFR | >1000 | FGFR1 | >1000 |
Basic: What key physicochemical properties influence reactivity?
Methodological Answer:
- Lipophilicity (LogP) : The trifluoromethyl group increases hydrophobicity (LogP ~2.5), enhancing membrane permeability .
- pKa : The pyridine nitrogen (pKa ~3.5) and azetidine (pKa ~9.5) dictate protonation states under physiological conditions .
- Thermal Stability : Decomposition above 200°C (TGA data) limits high-temperature applications .
Q. Table 4: Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP | 2.5 ± 0.2 | HPLC (C18 column) |
| Melting Point | 98–102°C | Differential Scanning Calorimetry |
| Solubility (H₂O) | <0.1 mg/mL | Shake-flask method |
Advanced: What computational methods predict biological target interactions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding stability in solvent (e.g., GROMACS) to assess target residence time .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for CF₃ group modifications .
- Crystal Structure Analysis : Compare ligand-protein interactions with published kinase structures (PDB: 4XV2) to identify critical residues .
Example Workflow:
Dock the compound into CRAF kinase (PDB: 4XV2) using Schrödinger Suite.
Run 100 ns MD simulations to evaluate conformational stability.
Calculate binding free energy (ΔG) via MM/GBSA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
